(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185307-10-1
VCID: VC13435370
InChI: InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H
SMILES: C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl
Molecular Formula: C9H14Cl2N4
Molecular Weight: 249.14 g/mol

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

CAS No.: 1185307-10-1

Cat. No.: VC13435370

Molecular Formula: C9H14Cl2N4

Molecular Weight: 249.14 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride - 1185307-10-1

Specification

CAS No. 1185307-10-1
Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
IUPAC Name 6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride
Standard InChI InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H
Standard InChI Key HXFHFCUCNXNTCT-UHFFFAOYSA-N
SMILES C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl
Canonical SMILES C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g/mol . Its structure comprises a pyridazine ring substituted with a chlorine atom at position 6 and a piperidin-3-yl-amine group at position 3, forming a hydrochloride salt (Figure 1). The CAS registry number is 1185313-84-1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆Cl₂N₄
Molecular Weight263.17 g/mol
CAS Number1185313-84-1
Purity≥98%
Storage ConditionsDry, cool, ventilated environment

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions. A patented method (CN104844523A) describes the reaction of 3,6-dichloro-pyridazine with ammonia or amines in polar solvents like dimethylformamide (DMF) or acetonitrile . For instance:

  • 3,6-Dichloro-pyridazine reacts with piperidin-3-yl-amine in DMF at 100–120°C for 5–26 hours .

  • The crude product is purified via recrystallization or silica gel chromatography .

  • Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid .

Table 2: Representative Synthesis Conditions

ReactantSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3,6-Dichloro-pyridazineDMF100990.698.8
3,6-Dichloro-pyridazineAcetonitrile120793.899.1

Pharmacological Applications

Anticancer Activity

Pyridazine derivatives are recognized for their anticancer potential due to their ability to inhibit kinases and GTPases . For example:

  • ARN22089, a trisubstituted pyrimidine analog, inhibits CDC42 GTPases (critical for tumor angiogenesis) with IC₅₀ values <1 µM .

  • Structural analogs of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride show affinity for NLRP3 inflammasomes, making them candidates for positron emission tomography (PET) imaging agents in neuroinflammation .

Central Nervous System (CNS) Targeting

A recent study optimized pyridazine-based inhibitors for brain penetration, leading to [18F]NP3-627, a PET tracer targeting NLRP3 in neurodegenerative diseases . The piperidine moiety enhances blood-brain barrier permeability, a feature shared by the compound under review .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • Chloro Group: Essential for electrophilic interactions with biological targets (e.g., ATP-binding pockets) .

  • Piperidine Ring: Improves solubility and modulates binding affinity. 3-Piperidine analogs exhibit higher activity than 4-piperidine derivatives due to stereoelectronic effects .

  • Hydrochloride Salt: Enhances stability and bioavailability .

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